Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate
CAS No.: 2197055-31-3
Cat. No.: VC2778755
Molecular Formula: C14H15NO3S
Molecular Weight: 277.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197055-31-3 |
|---|---|
| Molecular Formula | C14H15NO3S |
| Molecular Weight | 277.34 g/mol |
| IUPAC Name | ethyl 2-(3-formyl-1-methylindol-2-yl)sulfanylacetate |
| Standard InChI | InChI=1S/C14H15NO3S/c1-3-18-13(17)9-19-14-11(8-16)10-6-4-5-7-12(10)15(14)2/h4-8H,3,9H2,1-2H3 |
| Standard InChI Key | FHWLCPMSJWLOKF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=C(C2=CC=CC=C2N1C)C=O |
| Canonical SMILES | CCOC(=O)CSC1=C(C2=CC=CC=C2N1C)C=O |
Introduction
Synthesis Methods
Synthetic Routes
The synthesis of Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate typically involves multiple steps, beginning with the formation of the indole core. While direct synthesis information for this exact compound is limited in the search results, related compounds provide insight into potential synthetic approaches.
A common approach for introducing formyl groups to indole rings is the Vilsmeier-Haack reaction. For instance, ethyl 3-formyl-1H-indole-2-carboxylate is prepared by formylation of ethyl indole-2-carboxylate using POCl3 in dimethylformamide (DMF) . This method could be adapted for the synthesis of our target compound by appropriate modifications to the starting materials.
Reaction Conditions
The synthesis typically requires controlled conditions to achieve selectivity and good yields. For the formylation step using the Vilsmeier-Haack reaction, the procedure generally involves:
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Dissolving the indole precursor in DMF
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Dropwise addition to a mixture of POCl3 and DMF
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Stirring at room temperature for approximately 1 hour
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Pouring the reaction mixture onto crushed ice
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Carefully adding aqueous NaOH solution while maintaining acidic conditions initially
Chemical Reactivity
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate can participate in various chemical transformations, primarily through its formyl group at position 3 and the thioacetate moiety at position 2.
Types of Reactions
The compound can undergo several types of reactions:
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Oxidation reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
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Reduction reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride, or to a methyl group using stronger reducing agents like lithium aluminum hydride.
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Substitution reactions: The thioacetate group can participate in nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
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Condensation reactions: The formyl group can undergo condensation reactions with nucleophiles to form Schiff bases, enamines, or participate in aldol-type reactions.
Common Reagents and Conditions
The following table summarizes common reagents and conditions for transformations of Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate:
| Reaction Type | Common Reagents | Typical Conditions | Expected Products |
|---|---|---|---|
| Oxidation | KMnO4, H2CrO4, H2O2 | Acidic medium, room temperature to 50°C | Carboxylic acid derivatives |
| Reduction | NaBH4, LiAlH4 | MeOH/EtOH, 0°C to room temperature | Hydroxymethyl or methyl derivatives |
| Electrophilic Substitution | Halogens, nitrating agents | Various solvent systems | Substituted indole derivatives |
| Condensation | Primary amines, hydrazines | Acidic catalysis, reflux conditions | Schiff bases, hydrazones |
Scientific Research Applications
Chemistry Applications
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate serves as a crucial building block for synthesizing more complex indole derivatives. Its multiple functional groups allow for selective modifications, leading to diverse structural analogs with potential applications in medicinal chemistry and materials science.
The compound's ability to undergo various chemical transformations makes it valuable in diversity-oriented synthesis, where libraries of compounds are generated for biological screening. Additionally, the indole scaffold is present in numerous natural products and pharmaceuticals, further highlighting the utility of this compound as a synthetic intermediate.
Biological Activities
Research indicates that Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate exhibits a broad spectrum of biological activities, positioning it as a promising lead compound for drug development.
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxicity against multiple cancer cell lines. Research has reported an IC50 value of approximately 25 μM against HCT116 colorectal cancer cells after 72 hours of treatment. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
The following table summarizes reported anticancer activity data:
| Cancer Cell Line | IC50 Value (μM) | Treatment Duration | Observed Effects |
|---|---|---|---|
| HCT116 (Colorectal) | 25 | 72 hours | Apoptosis induction |
| CT26 (Colon) | 60–90 | 48 hours | Cell cycle arrest |
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in the development of novel antibiotics, particularly important in the context of increasing antibiotic resistance.
Anti-inflammatory Effects
Preliminary studies indicate that Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate may inhibit pro-inflammatory cytokines. This activity positions it as a candidate for further research into inflammatory conditions and related disorders.
Mechanism of Action
The biological effects of Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate are mediated through several molecular mechanisms. The compound's structure allows it to interact with multiple biological targets, influencing various cellular processes.
Molecular Interactions
The formyl group at position 3 can function as an electrophile, potentially reacting with nucleophilic centers in proteins and enzymes. This reactivity may contribute to the compound's biological activities by modifying key cellular components or signaling molecules.
The thioacetate moiety at position 2 can participate in redox reactions, potentially influencing cellular redox state and related signaling pathways. Additionally, the indole core itself can engage in π-π stacking interactions with aromatic amino acid residues in target proteins.
Cellular Pathways
Research suggests that the compound may exert its anticancer effects through multiple pathways:
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Induction of apoptosis via modulation of Bcl-2 family proteins
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Inhibition of cell cycle progression
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Interference with cellular signaling cascades involved in cell proliferation and survival
Its antimicrobial activity may stem from disruption of bacterial cell membranes or inhibition of essential enzymes required for bacterial growth and survival.
Comparison with Related Compounds
Structural Analogs
Ethyl 3-formyl-1H-indole-2-carboxylate, described in search result , differs from our target compound in having a direct carboxylate group at position 2 instead of a thioacetate. This structural difference significantly impacts the compound's chemical reactivity and biological properties .
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, mentioned in search result, features an N-acetate group and a 2-methyl substituent, in contrast to the 2-thioacetate and N-methyl arrangement of our target compound.
Research Challenges and Future Directions
Current Limitations
Several challenges exist in the research and development of Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate:
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Limited synthetic methodologies for large-scale production
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Incomplete understanding of structure-activity relationships
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Potential metabolic instability due to the reactive formyl group
Future Research Opportunities
Future research directions could include:
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Development of optimized synthetic routes for scale-up and industrial production
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Comprehensive evaluation of biological activities through in vivo studies
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Structure-activity relationship studies to identify more potent and selective analogs
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Investigation of potential drug delivery systems to enhance bioavailability
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Exploration of combination therapies with established drugs for synergistic effects
Computational modeling approaches, such as density functional theory (DFT) calculations, could be employed to predict tautomeric equilibria involving the formyl group and guide the design of derivatives with improved properties.
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